molecular formula C11H11NO2 B182093 methyl 4-methyl-1H-indole-2-carboxylate CAS No. 136831-13-5

methyl 4-methyl-1H-indole-2-carboxylate

Cat. No. B182093
M. Wt: 189.21 g/mol
InChI Key: JQTOCKRAYJKZOI-UHFFFAOYSA-N
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Patent
US09101616B2

Procedure details

Methyl 3-(2-methyl-6-nitrophenyl)propenoate (0.24 g, 1.1 mmol) was dissolved in triethylphosphite (1 mL) and heated under reflux for 20 h. The solvent was removed in vacuo and the crude product was purified by silica gel chromatography (EtOAc:hexane=8:92) to give 0.15 g (71% yield) of the title compound as a pale yellow solid:
Name
Methyl 3-(2-methyl-6-nitrophenyl)propenoate
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[O:14]>C(OP(OCC)OCC)C>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:11]=[C:12]([C:13]([O:15][CH3:16])=[O:14])[NH:8]2

Inputs

Step One
Name
Methyl 3-(2-methyl-6-nitrophenyl)propenoate
Quantity
0.24 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)[N+](=O)[O-])C=CC(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (EtOAc:hexane=8:92)

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C=C(NC2=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.